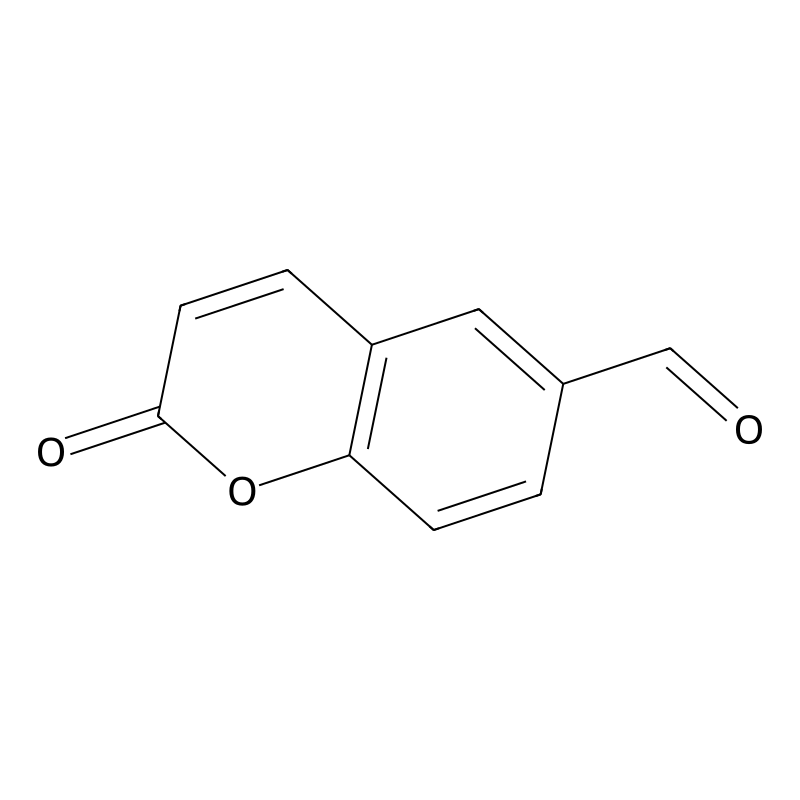Coumarin-6-carboxaldehyde

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Fluorescent Labeling
One of the most well-documented research applications of Coumarin-6-carboxaldehyde is its use as a fluorescent labeling agent. Due to its chemical structure, Coumarin-6-carboxaldehyde exhibits fluorescent properties, meaning it emits light when exposed to specific wavelengths. Researchers can attach this molecule to biomolecules like proteins, DNA, or antibodies. Once attached, the biomolecule becomes fluorescent, allowing scientists to track its movement and localization within cells or tissues []. This technique is valuable in various biological studies, including:
- Cellular Imaging: Visualizing the distribution of specific proteins or organelles within a cell [].
- Biomolecular Interactions: Studying how biomolecules interact with each other by observing their co-localization within a cell [].
- Drug Delivery: Tracking the delivery and uptake of drug carriers within an organism [].
Photochemical Properties
Another area of research explores the photochemical properties of Coumarin-6-carboxaldehyde. When exposed to light, Coumarin-6-carboxaldehyde can undergo chemical reactions. This property has potential applications in:
- Photodynamic Therapy: Certain cancers can be treated by a combination of light and a photosensitizer molecule. Coumarin-6-carboxaldehyde is being investigated for its potential use as a photosensitizer, where light exposure would trigger cell death in targeted cells [].
- Solar Cells: Coumarin-6-carboxaldehyde's light-activated properties are also being explored for use in dye-sensitized solar cells, which convert sunlight into electricity [].
Coumarin-6-carboxaldehyde is a chemical compound belonging to the coumarin family, characterized by its aromatic structure and notable functional groups. It has the molecular formula and is recognized for its potential applications in various fields such as organic synthesis and biological research. The compound features a carboxaldehyde group (-CHO) attached to the coumarin backbone, which enhances its reactivity and versatility in
- Condensation Reactions: This compound can participate in Knoevenagel condensation, where it reacts with active methylene compounds to form α,β-unsaturated carbonyl compounds.
- Oxidation Reactions: The aldehyde group can be oxidized to form carboxylic acids or reduced to alcohols depending on the reagents used.
- Aldol Reactions: Coumarin-6-carboxaldehyde can act as an electrophile in aldol reactions, facilitating the formation of β-hydroxy carbonyl compounds when reacted with suitable nucleophiles.
These reactions underscore the compound's utility in creating more complex organic molecules .
Coumarin derivatives, including coumarin-6-carboxaldehyde, exhibit a range of biological activities:
- Antimicrobial Properties: Some studies indicate that coumarin derivatives possess antimicrobial properties against various pathogens.
- Antioxidant Activity: These compounds have been noted for their ability to scavenge free radicals, contributing to their potential use in health supplements and pharmaceuticals.
- Anticancer Potential: Certain coumarins have shown promise in inhibiting cancer cell proliferation and inducing apoptosis in various cancer cell lines .
The specific biological activities of coumarin-6-carboxaldehyde may vary based on its structural modifications and the presence of other functional groups.
Several methods exist for synthesizing coumarin-6-carboxaldehyde:
- Pechmann Condensation: This method involves the reaction of phenolic compounds with β-keto esters under acidic conditions, yielding coumarin derivatives.
- Knoevenagel Condensation: Coumarin-6-carboxaldehyde can be synthesized through this reaction by condensing aldehydes with active methylene compounds.
- Reformatsky Reaction: This reaction involves the use of zinc and carbonyl compounds to generate α-hydroxy esters, which can be further transformed into coumarins.
These synthetic pathways highlight the versatility and accessibility of coumarin derivatives in organic chemistry .
Coumarin-6-carboxaldehyde finds applications across various domains:
- Laser Dyes: It is used as a laser dye due to its fluorescent properties, particularly in tunable laser systems.
- Fluorescent Probes: Its ability to emit fluorescence makes it suitable for use as a probe in biological imaging and detection assays.
- Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals .
Research on interaction studies involving coumarin-6-carboxaldehyde often focuses on its binding affinity with biological macromolecules, such as proteins and nucleic acids. These studies are crucial for understanding its potential therapeutic effects and mechanisms of action. For example, investigations into how this compound interacts with DNA or enzymes could reveal insights into its role as an anticancer agent or as an inhibitor of specific metabolic pathways .
Coumarin-6-carboxaldehyde shares structural similarities with several other compounds within the coumarin family. Here are some notable comparisons:
| Compound Name | Molecular Formula | Key Features | Unique Aspects |
|---|---|---|---|
| Coumarin | Basic structure without aldehyde functionality | Widely used as a fragrance and flavoring agent | |
| Coumarin-6 | Contains a diethylamino group | Known for its laser dye applications | |
| Coumarin-3-carboxylic acid | Contains a carboxylic acid group | Exhibits different reactivity profiles | |
| 7-Hydroxycoumarin | Hydroxyl group at position 7 | Notable for its antioxidant properties |
Coumarin-6-carboxaldehyde is unique due to its specific aldehyde functionality that enhances its reactivity compared to other coumarins, making it particularly useful in synthetic applications and biological studies .
XLogP3
GHS Hazard Statements
H302 (50%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (50%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (50%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Pictograms

Irritant








